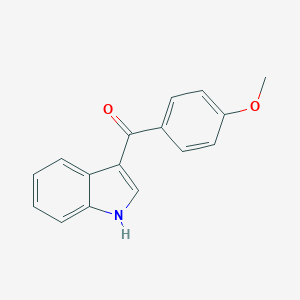
苯甲酸钠
概述
作用机制
苯甲酸钠发挥其防腐作用的主要机制是苯甲酸被吸收到微生物细胞中。 一旦进入细胞,如果细胞内 pH 值降至 5 或更低,葡萄糖通过磷酸果糖激酶的厌氧发酵就会急剧下降,从而抑制微生物的生长和存活 . 在医学上,苯甲酸钠与氨基酸结合,导致其排泄和氨水平降低 .
科学研究应用
苯甲酸钠在科学研究中有着广泛的应用:
准备方法
化学反应分析
苯甲酸钠会发生各种化学反应:
脱羧反应: 苯甲酸钠在强碱存在下加热时会脱羧生成苯.
氧化和还原: 苯甲酸钠可以参与氧化和还原反应,但这些反应在实际应用中并不常见。
取代反应: 苯甲酸钠可以发生取代反应,尤其是在强酸或强碱存在下。
这些反应中常用的试剂包括用于中和的氢氧化钠和用于生成苯甲酸的各种氧化剂。 主要生成物包括脱羧反应生成的苯和中和反应生成的苯甲酸 .
相似化合物的比较
苯甲酸钠通常与其他防腐剂,如山梨酸钾和苯甲酸,进行比较:
属性
CAS 编号 |
532-32-1 |
|---|---|
分子式 |
C7H6NaO2 |
分子量 |
145.11 g/mol |
IUPAC 名称 |
sodium;benzoate |
InChI |
InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI 键 |
UJTIFEVFUCJMKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Na+] |
手性 SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.[Na] |
沸点 |
>450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range)) |
颜色/形态 |
White, granules or crystalline powder Colorless crystalline powde |
密度 |
1.50 g/cu cm (OECD Guideline 109 (Density of Liquids and Solids)) Relative density (water = 1): 1.44 |
闪点 |
100 °C (>212 °F) >100 °C |
熔点 |
for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator 436 °C (OECD Guideline 102 (Melting point / Melting Range)) >300 °C |
Key on ui other cas no. |
532-32-1 |
物理描述 |
Pellets or Large Crystals; Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder A white, almost odourless, crystalline powder or granules White odorless solid; [Merck Index] Hygroscopic; [ICSC] White powder; [MSDSonline] WHITE HYGROSCOPIC CRYSTALLINE POWDER OR GRANULES |
Pictograms |
Irritant |
保质期 |
Stable under recommended storage conditions. |
溶解度 |
Freely soluble in water, sparingly soluble in ethanol In water, 556 g/L (temperature and pH not reported) 1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water Solubility in water, g/100ml at 20 °C: 63 |
同义词 |
Antimol; Benzoate of Soda; E 211; E 221; E 221 (nucleating agent); Fuminaru; Purox S; Sobenate |
蒸汽压力 |
2.9X10-12 mm Hg at 25 °C (est) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
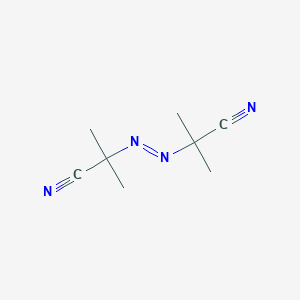
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
![Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester](/img/structure/B43927.png)

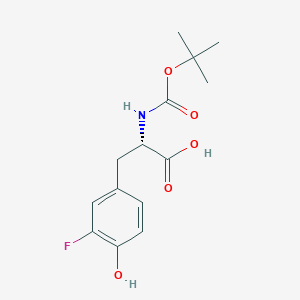
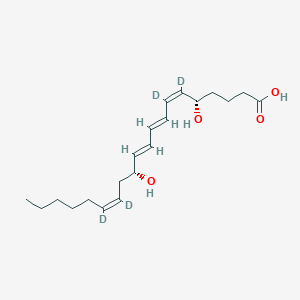
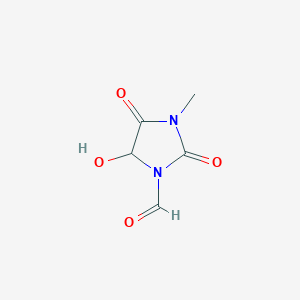
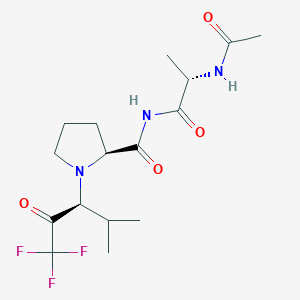

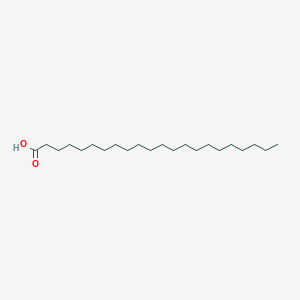
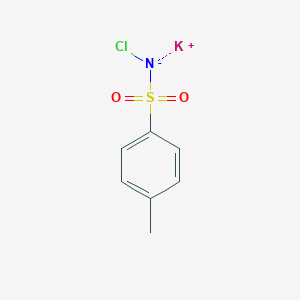
![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B43946.png)
